molecular formula C35H45FN5O9S.Na B1194702 Danoprevir sodium CAS No. 916826-48-7

Danoprevir sodium

カタログ番号 B1194702
CAS番号: 916826-48-7
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Danoprevir Sodium is the sodium salt form of danoprevir, an orally bioavailable, peptidomimetic inhibitor of hepatitis C virus (HCV) NS3/4A protease, with antiviral activity against HCV and potential antiviral activity against SARS-CoV-2. Upon oral administration, danoprevir binds to and blocks the activity of HCV NS3/4A protease. This prevents the cleavage and processing of HCV viral proteins leading to the inhibition of HCV replication. Danoprevir may also bind to and block of the activity of SARS-CoV-2 protease. This prevents the cleavage and processing of SARS-CoV-2 viral proteins leading to the inhibition of SARS-CoV-2 replication. NS3/4A, a chymotrypsin-like serine protease, is responsible for cleavage at four sites of the HCV polyprotein to form the viral proteins required for HCV replication. It plays a key role in the HCV viral replication process. HCV infection is associated with the development of hepatocellular carcinoma (HCC). A chymotrypsin-like protease is responsible for cleavage of the SARS-CoV-2 viral polyprotein to form the RNA replicase-transcriptase complex, which plays a key role in the SARS-CoV-2 viral transcription and replication process.

科学的研究の応用

Hepatitis C Virus Inhibition

Danoprevir is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. Multiple studies have demonstrated its efficacy in reducing viral RNA levels in patients with chronic HCV. For example, one study showed significant reductions in HCV RNA in patients treated with danoprevir for 14 days, indicating its potential for further clinical evaluation in chronic HCV treatment (Forestier et al., 2011). Another study found that danoprevir monotherapy led to significant decreases in inflammatory markers in patients with chronic HCV, suggesting its role in reducing hepatic inflammation (Schaefer et al., 2011).

Drug Combinations and Resistance

Danoprevir has been studied in combination with other drugs like ritonavir and peginterferon alfa-2a/ribavirin. These combinations have shown to enhance the efficacy of danoprevir in reducing HCV RNA levels. For example, a study found that danoprevir, when boosted with ritonavir, resulted in profound reductions in serum HCV RNA at lower systemic exposures (Gane et al., 2011). Another aspect of danoprevir's application is its resistance profile. A study showed that resistance to danoprevir is dependent on HCV subtype and is associated with specific substitutions in the NS3/4A protease (Lim et al., 2011).

Repurposing for COVID-19 Treatment

Danoprevir has also been explored for the treatment of COVID-19. A clinical study using danoprevir boosted by ritonavir in COVID-19 patients showed that the treatment was safe and led to the discharge of all enrolled patients, suggesting its potential repurposing for COVID-19 treatment (Chen et al., 2020).

特性

CAS番号

916826-48-7

製品名

Danoprevir sodium

分子式

C35H45FN5O9S.Na

IUPAC名

sodium;cyclopropylsulfonyl-[(1S,4R,6S,7Z,14S,18R)-18-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carbonyl]azanide

InChI

InChI=1S/C35H46FN5O9S.Na/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40;/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H3,37,38,39,42,44,45);/q;+1/p-1/b11-7-;/t22-,23-,27+,28+,35-;/m1./s1

SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Danoprevir sodium
Reactant of Route 2
Danoprevir sodium
Reactant of Route 3
Danoprevir sodium
Reactant of Route 4
Danoprevir sodium
Reactant of Route 5
Danoprevir sodium
Reactant of Route 6
Danoprevir sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。